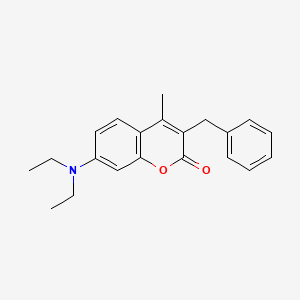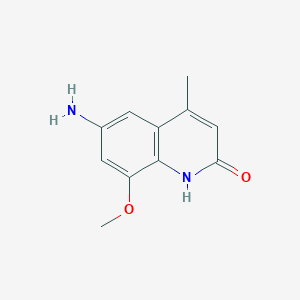
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of tert-butyl groups and an iodine atom attached to the phenyl rings. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 4-tert-butylaniline.
Coupling Reaction: The two aniline derivatives are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or ethanol).
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Azides or nitriles.
科学的研究の応用
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The presence of the iodine atom and tert-butyl groups can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
4-(tert-Butyl)aniline: Lacks the iodine atom and has different reactivity and applications.
N-(4-Iodophenyl)aniline: Lacks the tert-butyl groups and has different physical and chemical properties.
4-(tert-Butyl)-N-(4-iodophenyl)aniline: Similar structure but with only one tert-butyl group.
Uniqueness
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline is unique due to the presence of both tert-butyl groups and an iodine atom, which confer distinct reactivity and properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
特性
分子式 |
C26H30IN |
|---|---|
分子量 |
483.4 g/mol |
IUPAC名 |
4-tert-butyl-N-(4-tert-butylphenyl)-N-(4-iodophenyl)aniline |
InChI |
InChI=1S/C26H30IN/c1-25(2,3)19-7-13-22(14-8-19)28(24-17-11-21(27)12-18-24)23-15-9-20(10-16-23)26(4,5)6/h7-18H,1-6H3 |
InChIキー |
STQWQYVHKJEOBP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)



![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)








